molecular formula C17H18N2O2 B15168379 4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide CAS No. 647037-95-4

4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide

Katalognummer: B15168379
CAS-Nummer: 647037-95-4
Molekulargewicht: 282.34 g/mol
InChI-Schlüssel: FHIIPXGKXWTQSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide is an organic compound with a complex structure that includes a dimethylamino group, a formyl group, and a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide typically involves multiple steps. One common method starts with the reaction of 4-(dimethylamino)benzaldehyde with an appropriate amine under controlled conditions to form the desired benzamide. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

    Oxidation: Formation of 4-(dimethylamino)-N-[(4-carboxyphenyl)methyl]benzamide.

    Reduction: Formation of 4-(dimethylamino)-N-[(4-hydroxyphenyl)methyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide exerts its effects involves interactions with specific molecular targets. The dimethylamino group can act as a nucleophile, while the formyl group can participate in electrophilic reactions. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Shares the dimethylamino and formyl groups but lacks the benzamide moiety.

    N-(4-Formylphenyl)benzamide: Contains the formyl and benzamide groups but lacks the dimethylamino group.

Uniqueness

4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the dimethylamino and formyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Eigenschaften

CAS-Nummer

647037-95-4

Molekularformel

C17H18N2O2

Molekulargewicht

282.34 g/mol

IUPAC-Name

4-(dimethylamino)-N-[(4-formylphenyl)methyl]benzamide

InChI

InChI=1S/C17H18N2O2/c1-19(2)16-9-7-15(8-10-16)17(21)18-11-13-3-5-14(12-20)6-4-13/h3-10,12H,11H2,1-2H3,(H,18,21)

InChI-Schlüssel

FHIIPXGKXWTQSW-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.